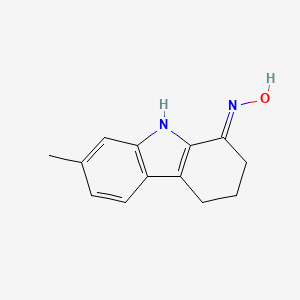
(NE)-N-(7-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NE)-N-(7-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-(7-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-methyl-2,3,4,9-tetrahydrocarbazole.
Formation of the Ylidene Group: The carbazole derivative is then reacted with hydroxylamine under specific conditions to form the ylidene group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(NE)-N-(7-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential therapeutic effects.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of (NE)-N-(7-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine involves its interaction with molecular targets and pathways. This may include binding to specific receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole: The parent compound of the derivative.
7-methylcarbazole: A closely related compound with a similar structure.
Hydroxylamine derivatives: Compounds with similar functional groups.
Uniqueness
(NE)-N-(7-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a carbazole core with a hydroxylamine group makes it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
(NE)-N-(7-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C13H14N2O/c1-8-5-6-9-10-3-2-4-11(15-16)13(10)14-12(9)7-8/h5-7,14,16H,2-4H2,1H3/b15-11+ |
Clé InChI |
CHZIOEHHIGKJBL-RVDMUPIBSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)C3=C(N2)/C(=N/O)/CCC3 |
SMILES canonique |
CC1=CC2=C(C=C1)C3=C(N2)C(=NO)CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide](/img/structure/B14278104.png)

![1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one](/img/structure/B14278132.png)
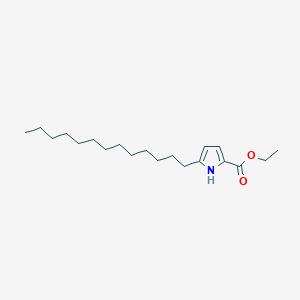
![6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one](/img/structure/B14278147.png)

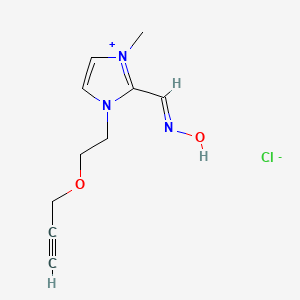
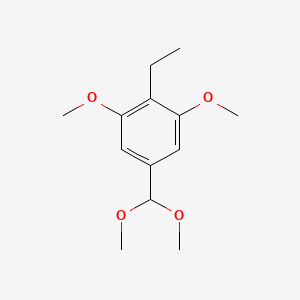

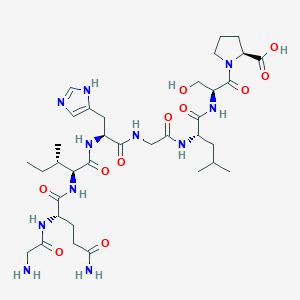
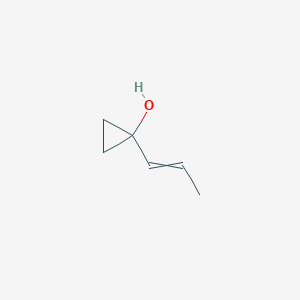
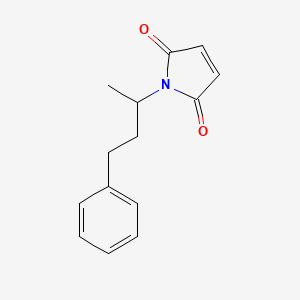
![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)

